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Compound of Interest

Compound Name: 4-Fluoro-2-iodotoluene

Cat. No.: B081044 Get Quote

4-Fluoro-2-iodotoluene is a substituted aromatic hydrocarbon with the molecular formula C₇H₆FI.[1]

Its strategic value in organic synthesis, particularly in the pharmaceutical and agrochemical sectors,

stems from the unique reactivity conferred by its substituents.[2] The iodine atom, positioned ortho to

the methyl group, serves as an efficient handle for cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira), enabling the construction of complex molecular architectures.[2][3] Simultaneously, the

fluorine atom at the para-position provides electronic modulation of the aromatic system, a common

strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug

candidates.[2]

This guide provides the foundational spectroscopic data necessary for the unambiguous identification

and quality control of this vital synthetic intermediate.

Table 1: Physicochemical Properties of 4-Fluoro-2-iodotoluene

Property Value Source

IUPAC Name 4-fluoro-2-iodo-1-methylbenzene [1]

CAS Number 13194-67-7 [4]

Molecular Formula C₇H₆FI [1]

Molecular Weight 236.03 g/mol [4]

Appearance Pale yellow to amber liquid [3]

Boiling Point 92-94 °C at 15 mmHg [4]

Density 1.752 g/mL at 25 °C [4]
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graph "4_Fluoro_2_iodotoluene_Structure" {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

CH3 [label="CH₃"];

I [label="I", fontcolor="#EA4335"];

F [label="F", fontcolor="#34A853"];

// Position nodes

C1 [pos="0,1!"];

C2 [pos="-0.87,0.5!"];

C3 [pos="-0.87,-0.5!"];

C4 [pos="0,-1!"];

C5 [pos="0.87,-0.5!"];

C6 [pos="0.87,0.5!"];

CH3 [pos="0,2!"];

I [pos="-1.74,1!"];

F [pos="0,-2!"];

// Draw bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- CH3;
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C2 -- I;

C4 -- F;

}graph "H_NMR_Coupling" {

rankdir=LR;

node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4", arrowhead=none, style=dashed];

H6 [label="H-6"];

H5 [label="H-5"];

H3 [label="H-3"];

F [label="F", fillcolor="#FBBC05"];

H6 -- F [label=" J (meta)", fontcolor="#5F6368"];

H5 -- H6 [label=" J (ortho)", fontcolor="#5F6368"];

H5 -- F [label=" J (ortho)", fontcolor="#5F6368"];

H3 -- F [label=" J (meta)", fontcolor="#5F6368"];

}

Caption: Key ¹H-¹⁹F and ¹H-¹H spin-spin coupling in 4-Fluoro-2-iodotoluene.

Expert Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Sample Preparation: Accurately weigh ~5-10 mg of 4-Fluoro-2-iodotoluene and dissolve it in ~0.6

mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, cost-effective solvent that

dissolves the analyte well and has a minimal residual solvent signal (δ 7.26 ppm) that does not

interfere with analyte signals. Add a small amount of tetramethylsilane (TMS) as an internal standard

(δ 0.00 ppm).

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths

provide better signal dispersion and resolution, which is crucial for accurately resolving the complex

splitting patterns in the aromatic region.

Acquisition Parameters:

Pulse Program: A standard single-pulse (zg30) experiment is sufficient.
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Acquisition Time (AQ): ~3-4 seconds. Causality: Ensures sufficient data points are collected for

good resolution.

Relaxation Delay (D1): 2-5 seconds. Causality: Allows for near-complete T1 relaxation of protons,

ensuring accurate signal integration.

Number of Scans (NS): 8-16 scans. Causality: Improves the signal-to-noise ratio.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the

spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00

ppm.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each

carbon atom. The chemical shifts are significantly influenced by the electronegativity of the fluorine and

the deshielding effect of the iodine. A key feature is the large one-bond coupling constant between the

fluorine and the carbon it is attached to (¹JC-F), which is typically >200 Hz. [5] Table 3: Predicted ¹³C

NMR Chemical Shifts for 4-Fluoro-2-iodotoluene
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Assignment
Predicted Chemical Shift (δ,
ppm)

Key Feature

C-F (C4) ~160-165 Doublet, ¹JC-F > 200 Hz

C-I (C2) ~90-95 Singlet

C-CH₃ (C1) ~135-140 Doublet, JC-F ≈ 3-4 Hz

C-H (C5) ~130-135 Doublet, JC-F ≈ 8-9 Hz

C-H (C6) ~115-120 Doublet, JC-F ≈ 20-22 Hz

C-H (C3) ~110-115 Doublet, JC-F ≈ 20-22 Hz

CH₃ ~20-25 Singlet

(Note: These are predicted values

based on empirical data for

similar structures. Actual spectra

should be referenced against a

spectral database.)

[1]

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the

molecule by measuring the absorption of infrared radiation. [6][7] Table 4: Key IR Absorption Bands for

4-Fluoro-2-iodotoluene
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Wavenumber (cm⁻¹) Vibration Type Intensity

~3050-3100 Aromatic C-H Stretch Medium-Weak

~2850-2960 Aliphatic (CH₃) C-H Stretch Medium-Weak

~1580-1600 Aromatic C=C Ring Stretch Medium

~1470-1490 Aromatic C=C Ring Stretch Strong

~1200-1250 C-F Stretch Strong

~800-880 C-H Out-of-Plane Bending Strong

(Note: The C-I stretch is typically

weak and falls in the far-infrared

region (<600 cm⁻¹), which may

not be observed on standard mid-

IR spectrometers.)

Expert Protocol: Acquiring an ATR-FTIR Spectrum

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or

germanium) is clean. Record a background spectrum in air. Causality: The background scan is

essential to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring a clean

sample spectrum.

Sample Application: Place a single drop of liquid 4-Fluoro-2-iodotoluene directly onto the ATR

crystal.

Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Causality: This

range covers the mid-infrared region where most fundamental molecular vibrations for organic

compounds occur. [6]Co-add 16-32 scans to improve the signal-to-noise ratio.

Processing: The instrument software will automatically ratio the sample scan against the background

scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a

molecule, aiding in its identification. [8]For 4-Fluoro-2-iodotoluene, electron ionization (EI) is a

common technique.
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The molecular ion peak (M⁺) is expected at an m/z of 236, corresponding to the molecular weight. Both

fluorine and iodine are monoisotopic, so we do not expect to see complex isotopic patterns for the

molecular ion. [9] Table 5: Major Fragments in the EI Mass Spectrum of 4-Fluoro-2-iodotoluene

m/z Proposed Fragment Identity

236 [C₇H₆FI]⁺ Molecular Ion (M⁺)

109 [C₇H₆F]⁺ Loss of Iodine radical (M - I)

91 [C₇H₇]⁺

Tropylium ion (from

rearrangement after loss of I and

F)

digraph "MS_Fragmentation" {

bgcolor="transparent";

node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [color="#EA4335"];

M [label="[C₇H₆FI]⁺˙\nm/z = 236"];

M_minus_I [label="[C₇H₆F]⁺\nm/z = 109"];

M -> M_minus_I [label="- I•"];

}

Caption: Primary fragmentation pathway of 4-Fluoro-2-iodotoluene under EI-MS.

Expert Protocol: Acquiring an EI Mass Spectrum

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or

dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). Causality:

GC-MS is preferred as it separates the analyte from any impurities, providing a clean mass spectrum

of the target compound.

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. Causality:

70 eV is the industry standard that provides reproducible fragmentation patterns, allowing for

comparison with established spectral libraries like NIST.
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Mass Analysis: Scan a mass range of m/z 40-300. Causality: This range is sufficient to detect the

molecular ion (m/z 236) and its significant fragments.

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the

presence of key structural motifs, such as the loss of the iodine atom.

Safety and Handling
4-Fluoro-2-iodotoluene is classified as an acute oral toxicant and causes skin and serious eye

irritation. [4][10]

Hazard Classifications: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation

(Category 2A). [4][10]* Personal Protective Equipment (PPE): Always handle this compound in a

well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield,

nitrile gloves, and a lab coat. [4][11]* Storage: Store in a tightly closed container in a cool, dry place

away from heat and ignition sources. [12]

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for

the complete characterization of 4-Fluoro-2-iodotoluene. ¹H and ¹³C NMR confirm the precise

connectivity and substitution pattern of the aromatic ring. FT-IR spectroscopy verifies the presence of

key functional groups, such as the C-F bond. Finally, mass spectrometry confirms the molecular weight

and provides corroborating structural evidence through predictable fragmentation patterns. Together,

these data form a robust analytical package essential for quality assurance and regulatory compliance

in research and development.

References
National Center for Biotechnology Information. PubChem Compound Summary for CID 83220, 4-
Fluoro-2-iodotoluene.
EastFine Chemical. 4-Fluoro-2-Iodotoluene Product Information.
Michigan State University Department of Chemistry. Mass Spectrometry.
Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide.
Wikipedia. Fragmentation (mass spectrometry).
RTI Laboratories. FTIR Analysis.
Dynalene Labs. FTIR – Fourier Transform Infrared Spectroscopy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b081044?utm_src=pdf-body
https://www.sigmaaldrich.com/GB/en/product/aldrich/643068
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=1700%2F1700-K-42.pdf
https://www.sigmaaldrich.com/GB/en/product/aldrich/643068
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=1700%2F1700-K-42.pdf
https://www.sigmaaldrich.com/GB/en/product/aldrich/643068
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.tcichemicals.com/BE/en/sds/F1134_EU_6N.pdf
https://www.benchchem.com/product/b081044?utm_src=pdf-body
https://www.benchchem.com/product/b081044?utm_src=pdf-body
https://www.benchchem.com/product/b081044?utm_src=pdf-body
https://www.benchchem.com/product/b081044?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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